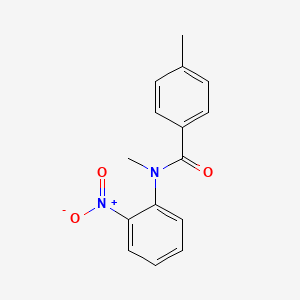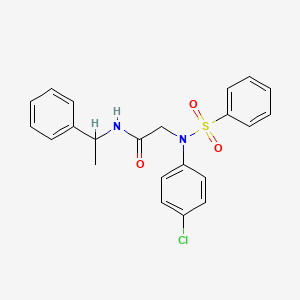![molecular formula C25H23ClN4O4 B4060649 N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4060649.png)
N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide
Übersicht
Beschreibung
N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide, also known as BNP-7787, is a novel cytoprotective agent that has gained attention in the field of cancer research. This compound has shown promising results in protecting normal cells from the toxic effects of chemotherapy drugs, while enhancing the efficacy of these drugs in cancer cells.
Wirkmechanismus
The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to work by binding to and inactivating toxic metabolites of chemotherapy drugs, such as cisplatin. N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has also been shown to enhance the expression of antioxidant enzymes, such as superoxide dismutase, which protect cells from oxidative stress. In addition, N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has been shown to modulate the expression of genes involved in cell survival and apoptosis.
Biochemical and Physiological Effects
N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has been shown to have minimal toxicity in normal cells and tissues, while enhancing the efficacy of chemotherapy drugs in cancer cells. It has also been shown to reduce the incidence and severity of chemotherapy-induced peripheral neuropathy, a common side effect of many chemotherapy drugs. N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has been shown to modulate the expression of genes involved in cell survival and apoptosis, suggesting that it may have potential in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide is its cytoprotective properties, which make it a promising agent for enhancing the efficacy of chemotherapy drugs in cancer cells. N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has also been shown to have minimal toxicity in normal cells and tissues, making it a safe and effective agent for use in clinical trials. However, one of the limitations of N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide is its complex synthesis method, which may limit its availability for use in research.
Zukünftige Richtungen
There are several future directions for research on N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide. One area of research is the development of more efficient synthesis methods to increase the availability of N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide for use in research and clinical trials. Another area of research is the investigation of the mechanism of action of N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide, which may lead to the development of more effective cytoprotective agents. Finally, future research may focus on the development of N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide as a potential therapeutic agent for the treatment of a variety of diseases, including cancer and neurodegenerative disorders.
Conclusion
N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide is a novel cytoprotective agent that has shown promising results in protecting normal cells from the toxic effects of chemotherapy drugs, while enhancing the efficacy of these drugs in cancer cells. Its complex synthesis method may limit its availability for use in research, but its cytoprotective properties make it a promising agent for enhancing the efficacy of chemotherapy drugs in cancer cells. Further research is needed to investigate the mechanism of action of N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has been extensively studied in preclinical and clinical trials for its cytoprotective properties. It has been shown to protect normal cells from the toxic effects of chemotherapy drugs, such as cisplatin, while enhancing the efficacy of these drugs in cancer cells. N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has also been shown to reduce the incidence and severity of chemotherapy-induced peripheral neuropathy, a common side effect of many chemotherapy drugs. In addition, N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has been shown to enhance the efficacy of radiation therapy in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c26-19-7-4-8-20(15-19)29-13-11-28(12-14-29)17-24(31)27-23-10-9-21(30(33)34)16-22(23)25(32)18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFKGNVSULJLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)-3-methoxybenzyl]-2-adamantanamine hydrochloride](/img/structure/B4060588.png)


![N-{1-[5-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4060604.png)
![methyl 1-(2-methoxy-1,1-dimethyl-2-oxoethyl)-3-oxo-2,3-dihydro-1H-benzo[f]chromene-2-carboxylate](/img/structure/B4060607.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B4060615.png)
![2,4-dichloro-N-(4-chloro-2-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4060621.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4060627.png)
![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4060636.png)
![N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B4060641.png)
![ethyl {[4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl]thio}acetate](/img/structure/B4060657.png)
![1-({[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4060667.png)
![4-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4060668.png)
![2-(1,3-benzothiazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4060674.png)